molecular formula C14H16N2 B13526966 7-(Piperidin-4-yl)quinoline

7-(Piperidin-4-yl)quinoline

Cat. No.: B13526966
M. Wt: 212.29 g/mol
InChI Key: ABBDVHNSPPFHGX-UHFFFAOYSA-N
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Description

7-(Piperidin-4-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a piperidine moiety at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperidin-4-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-piperidone with 2-aminobenzaldehyde, followed by cyclization under acidic conditions to form the quinoline ring. Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the piperidine moiety onto a pre-formed quinoline ring .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-(Piperidin-4-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(Piperidin-4-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Piperidin-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The quinoline ring system can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: 7-(Piperidin-4-yl)quinoline is unique due to the combination of the quinoline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for enhanced binding interactions with molecular targets and provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

7-piperidin-4-ylquinoline

InChI

InChI=1S/C14H16N2/c1-2-12-3-4-13(10-14(12)16-7-1)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2

InChI Key

ABBDVHNSPPFHGX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

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